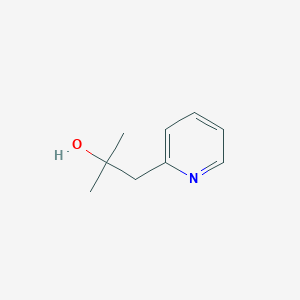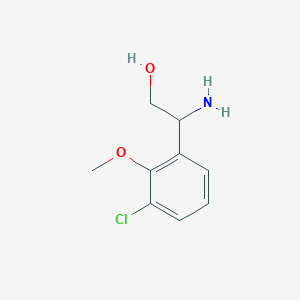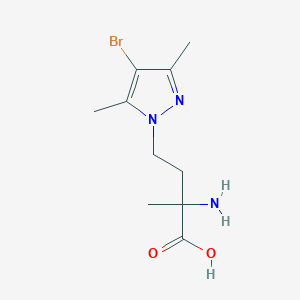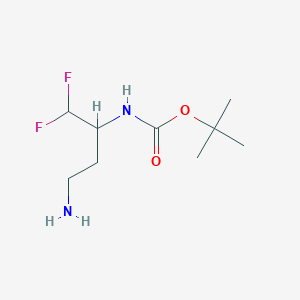
tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18F2N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a difluorobutyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorobutylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The difluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Azido or thioether derivatives.
Applications De Recherche Scientifique
Tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobutyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: Similar structure but with a trifluorobutyl group instead of a difluorobutyl group.
Tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate: Contains a trifluoropropyl group.
Tert-butyl (4-bromobutyl)carbamate: Features a bromobutyl group instead of an amino-difluorobutyl group.
Uniqueness
Tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate is unique due to the presence of the difluorobutyl group, which imparts distinct chemical and biological properties. The difluorobutyl group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and development .
Propriétés
Formule moléculaire |
C9H18F2N2O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-6(4-5-12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14) |
Clé InChI |
UUYRNVXZKYRAKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCN)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


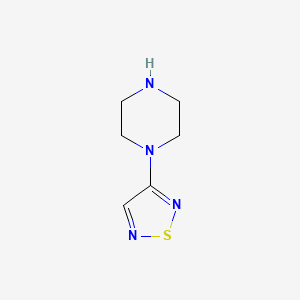
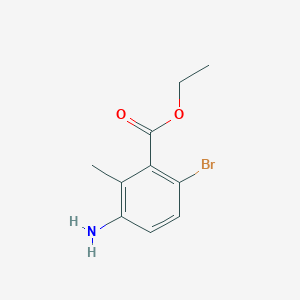
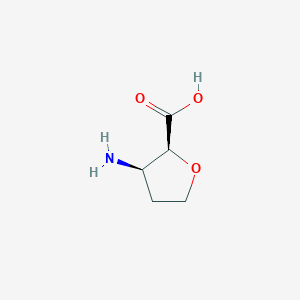

![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)
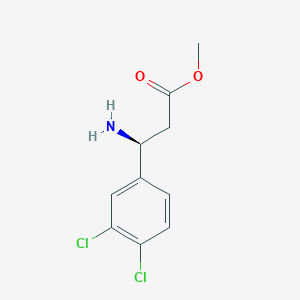

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
